molecular formula C16H22N2O4 B1532162 (3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate CAS No. 1185294-31-8

(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate

Cat. No.: B1532162
CAS No.: 1185294-31-8
M. Wt: 306.36 g/mol
InChI Key: JDYYTXAVRAJRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate typically involves the reaction of 3-(3-Dimethylaminomethyl-2-methyl-indol-1-yl)-propionic acid with acetic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Dimethylaminomethyl-2-methyl-indol-1-yl)-propionic acid
  • 3-(3-Dimethylaminomethyl-2-methyl-indol-1-yl)-propionic acid acetate

Uniqueness

(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate is unique due to its specific structural features and reactivity. It offers distinct advantages in terms of stability, reactivity, and versatility in various research applications compared to similar compounds .

Properties

IUPAC Name

acetic acid;2-[3-[(dimethylamino)methyl]-2-methylindol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.C2H4O2/c1-10-12(8-15(2)3)11-6-4-5-7-13(11)16(10)9-14(17)18;1-2(3)4/h4-7H,8-9H2,1-3H3,(H,17,18);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYYTXAVRAJRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)O)CN(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate
Reactant of Route 2
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate
Reactant of Route 3
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate
Reactant of Route 4
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate
Reactant of Route 5
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate
Reactant of Route 6
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate

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